molecular formula C18H17F3N4O2 B2957246 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034461-28-2

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2957246
CAS No.: 2034461-28-2
M. Wt: 378.355
InChI Key: DOBBFIRASKXBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic organic compound featuring a pyrrolo[2,3-c]pyridine core substituted with an ethyl group at the N1 position and a 7-oxo moiety. The side chain includes a nicotinamide group substituted with a trifluoromethyl (-CF₃) group at the 6-position. The ethyl and trifluoromethyl groups likely enhance metabolic stability and target-binding affinity compared to simpler analogs.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-2-24-8-5-12-6-9-25(17(27)15(12)24)10-7-22-16(26)13-3-4-14(23-11-13)18(19,20)21/h3-6,8-9,11H,2,7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBBFIRASKXBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthetic Routes: The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide often involves multi-step organic synthesis. The process begins with the preparation of the core structure, which is typically achieved through a series of reactions such as cyclization, acylation, and substitution.

  • Reaction Conditions: Optimal conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product. For example, palladium-catalyzed cross-coupling reactions are commonly employed to introduce the trifluoromethyl group.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve automated synthesis platforms to ensure consistency and efficiency. Key factors include rigorous quality control measures and adherence to environmental regulations to mitigate the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidation states and derivatives.

  • Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are pivotal in the synthesis and modification of this compound.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing reagents like sodium methoxide or thiolate anions under mild conditions.

Major Products Formed:

The major products vary based on the reaction pathway, but commonly include modified derivatives with alterations in the pyrrole and nicotinamide rings.

Scientific Research Applications

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has a wide array of applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: Investigated for therapeutic potentials, such as anti-inflammatory or anticancer properties.

  • Industry: Utilized in material science for its potential in developing novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving the inhibition or activation of enzymes and receptors. The trifluoromethyl group plays a critical role in enhancing the binding affinity and specificity towards these targets.

Molecular Targets and Pathways:

  • Enzymes: Inhibiting key enzymes involved in disease pathways.

  • Receptors: Modulating receptor activity to achieve desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

The closest structural analog is N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (), which shares the pyrrolo[2,3-c]pyridine core and ethylenediamine-linked substituent. Critical differences include:

N1 Substituent : The target compound has an ethyl group, while the analog has a methyl group. Ethyl groups typically increase lipophilicity (logP) and may slow oxidative metabolism compared to methyl .

Terminal Moiety: The target compound’s 6-(trifluoromethyl)nicotinamide contrasts with the analog’s 2-oxo-2H-chromene-3-carboxamide. Chromene derivatives, however, may offer π-π stacking advantages in aromatic binding sites .

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound Analog ()
Core Structure Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine
N1 Substituent Ethyl (-CH₂CH₃) Methyl (-CH₃)
Terminal Group 6-(Trifluoromethyl)nicotinamide 2-Oxo-2H-chromene-3-carboxamide
Molecular Formula C₁₉H₁₈F₃N₃O₂ C₂₀H₁₇N₃O₄
Molecular Weight (g/mol) 395.36 363.37
Hypothetical logP ~2.8 (higher lipophilicity due to -CF₃ and ethyl) ~2.1 (lower lipophilicity with methyl and chromene)
Potential Bioactivity Kinase inhibition, metabolic stability Protease modulation, aromatic interaction

Research Findings and Implications

Substituent Effects :

  • The ethyl group in the target compound may reduce first-pass metabolism compared to the methyl analog, extending half-life .
  • The trifluoromethyl group enhances resistance to enzymatic degradation, a common strategy in drug design to improve bioavailability.

Terminal Group Impact :

  • Nicotinamide derivatives are well-documented in targeting NAD+-dependent enzymes, while chromene carboxamides are associated with anti-inflammatory and anticancer activities. This suggests divergent therapeutic applications despite structural similarities .

Synthetic Challenges :

  • Introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃I or Umemoto’s reagent), increasing synthesis complexity compared to the chromene-based analog.

Biological Activity

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrrolo[2,3-c]pyridine core with nicotinamide functionalities, suggesting various biological activities that warrant detailed exploration.

Molecular Characteristics

The compound can be characterized by the following properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C20H20N4O2
Molecular Weight 392.41 g/mol
CAS Number 2034559-97-0

This structure indicates the presence of multiple functional groups that may interact with biological systems, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways. The compound has shown potential in:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in inflammatory responses, similar to other pyrimidine derivatives that target COX and iNOS enzymes .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which are crucial in mitigating oxidative stress-related diseases.

Efficacy in Biological Assays

Research has highlighted various assays that demonstrate the efficacy of this compound:

  • Anti-inflammatory Activity : In vitro studies have indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, compounds structurally related to this compound have shown IC50 values around 0.04 μmol for COX-2 inhibition .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that this compound may possess selective cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. Further studies are required to quantify these effects and elucidate the underlying mechanisms.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Changes in substituents on the pyrrolo[2,3-c]pyridine moiety can significantly alter its pharmacological properties. For example:

SubstituentEffect on Activity
Trifluoromethyl Group Enhances lipophilicity and potentially increases binding affinity to target proteins
Ethyl Group Modulates steric hindrance affecting enzyme interaction

Recent Research Developments

Recent studies have focused on synthesizing and evaluating various derivatives of this compound. For instance:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anti-inflammatory properties through carrageenan-induced paw edema models in rats. The results indicated that some derivatives exhibited ED50 values comparable to indomethacin, a standard anti-inflammatory drug .
  • In Vitro Studies : A comprehensive analysis involving over 150 novel cyano pyridopyrimidine compounds revealed trends in SAR that inform the design of new derivatives with enhanced biological activity against specific targets .

Clinical Implications

The potential clinical applications of this compound include:

  • Anti-inflammatory Therapies : Given its inhibitory effects on COX enzymes, it could be developed into a therapeutic agent for inflammatory diseases.
  • Cancer Treatment : Its cytotoxic properties may be harnessed for developing novel anticancer therapies targeting specific tumor types.

Q & A

Q. Table 1. Key NMR Assignments for Pyrrolo[2,3-c]pyridine Derivatives

Proton/Carbonδ (ppm)MultiplicityAssignmentReference
NH (H-7)11.98SingletPyrrolopyridine NH
H-57.09SingletAromatic proton
CF₃ (¹⁹F)-60.2SingletTrifluoromethyl

Q. Table 2. Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher → Faster kinetics
Amine Equivalents2.0–3.0 eq.Excess → Drives reaction
SolventDMF > DMSOPolar aprotic preferred

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.